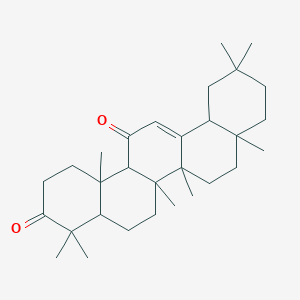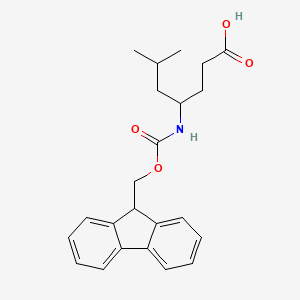![molecular formula C28H30O4 B13395967 methyl 3-[4-(3-methoxycarbonyl-2,4,6-trimethylphenyl)phenyl]-2,4,6-trimethylbenzoate](/img/structure/B13395967.png)
methyl 3-[4-(3-methoxycarbonyl-2,4,6-trimethylphenyl)phenyl]-2,4,6-trimethylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[4-(3-methoxycarbonyl-2,4,6-trimethylphenyl)phenyl]-2,4,6-trimethylbenzoate is an organic compound with a complex structure It is characterized by the presence of multiple methyl and methoxycarbonyl groups attached to a benzoate core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[4-(3-methoxycarbonyl-2,4,6-trimethylphenyl)phenyl]-2,4,6-trimethylbenzoate typically involves multi-step organic reactions. One common method involves the esterification of 3-methoxycarbonyl-2,4,6-trimethylphenylbenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
化学反応の分析
Types of Reactions
Methyl 3-[4-(3-methoxycarbonyl-2,4,6-trimethylphenyl)phenyl]-2,4,6-trimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The methoxycarbonyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
科学的研究の応用
Methyl 3-[4-(3-methoxycarbonyl-2,4,6-trimethylphenyl)phenyl]-2,4,6-trimethylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the construction of polymers and other macromolecules.
Biology: Potential use in the development of new pharmaceuticals due to its unique structural features. It may exhibit biological activity that can be harnessed for therapeutic purposes.
Medicine: Investigated for its potential as a drug candidate. Its ability to interact with biological targets makes it a subject of interest in medicinal chemistry.
Industry: Used in the production of advanced materials, such as high-performance polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of methyl 3-[4-(3-methoxycarbonyl-2,4,6-trimethylphenyl)phenyl]-2,4,6-trimethylbenzoate depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its molecular targets. These interactions can alter the conformation and function of the target molecules, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
Methyl 3-[4-(2,4,6-trimethylphenyl)phenyl]-2,4,6-trimethylbenzoate: Lacks the methoxycarbonyl group, which may affect its reactivity and applications.
Ethyl 3-[4-(3-methoxycarbonyl-2,4,6-trimethylphenyl)phenyl]-2,4,6-trimethylbenzoate: Similar structure but with an ethyl ester instead of a methyl ester, which can influence its physical properties and reactivity.
Methyl 3-[4-(3-carboxy-2,4,6-trimethylphenyl)phenyl]-2,4,6-trimethylbenzoate: Contains a carboxylic acid group instead of a methoxycarbonyl group, leading to different chemical behavior.
Uniqueness
Methyl 3-[4-(3-methoxycarbonyl-2,4,6-trimethylphenyl)phenyl]-2,4,6-trimethylbenzoate is unique due to the presence of multiple methyl and methoxycarbonyl groups, which confer specific reactivity and stability. These functional groups make it a versatile compound for various applications, from organic synthesis to material science.
特性
分子式 |
C28H30O4 |
|---|---|
分子量 |
430.5 g/mol |
IUPAC名 |
methyl 3-[4-(3-methoxycarbonyl-2,4,6-trimethylphenyl)phenyl]-2,4,6-trimethylbenzoate |
InChI |
InChI=1S/C28H30O4/c1-15-13-17(3)25(27(29)31-7)19(5)23(15)21-9-11-22(12-10-21)24-16(2)14-18(4)26(20(24)6)28(30)32-8/h9-14H,1-8H3 |
InChIキー |
IANUDESWVWHOND-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1C2=CC=C(C=C2)C3=C(C(=C(C=C3C)C)C(=O)OC)C)C)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-[2-[2-[2-[3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-prop-2-ynyliminopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13395887.png)
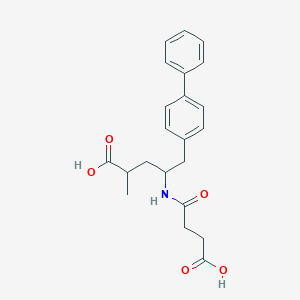
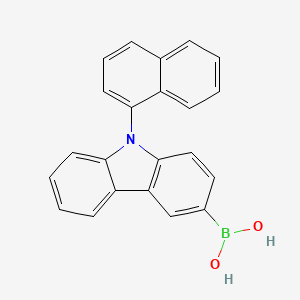
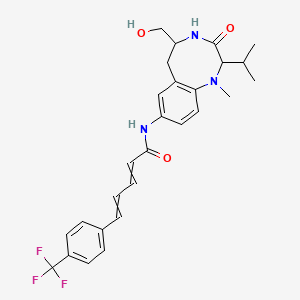

![[2-(10,13-Dimethyl-3-oxo-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B13395937.png)
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(methanesulfonyloxy)pyrrolidine-2-carboxylic acid](/img/structure/B13395938.png)

